molecular formula C12H11BrN2O2S B13405205 3-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide

3-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B13405205
M. Wt: 327.20 g/mol
InChI Key: VAQOTDUYHINTAB-UHFFFAOYSA-N
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Description

3-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C12H11BrN2O2S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the amidation reaction. One common method includes the reaction of 3-bromobenzenesulfonyl chloride with pyridin-3-ylmethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.

Major Products Formed

The major products formed depend on the type of reaction. For example, substitution reactions yield derivatives with different functional groups, while coupling reactions produce biaryl compounds .

Scientific Research Applications

3-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. The bromine atom can participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate enzymatic activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to the presence of both the bromine atom and the pyridin-3-ylmethyl group. This combination provides distinct reactivity and biological activity compared to other sulfonamides .

Properties

Molecular Formula

C12H11BrN2O2S

Molecular Weight

327.20 g/mol

IUPAC Name

3-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H11BrN2O2S/c13-11-4-1-5-12(7-11)18(16,17)15-9-10-3-2-6-14-8-10/h1-8,15H,9H2

InChI Key

VAQOTDUYHINTAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)NCC2=CN=CC=C2

Origin of Product

United States

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